molecular formula C9H5ClFN B1488121 6-Chloro-8-fluoroquinoline CAS No. 52200-53-0

6-Chloro-8-fluoroquinoline

Cat. No.: B1488121
CAS No.: 52200-53-0
M. Wt: 181.59 g/mol
InChI Key: VRDHJZRIMIKGRW-UHFFFAOYSA-N
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Description

6-Chloro-8-fluoroquinoline is a fluorinated quinoline derivative with a chlorine and a fluorine at the 6- and 8-position respectively . It is used as a synthesis intermediate for active pharmaceutical ingredients (APIs), such as Besifloxacin and Clinafloxacin in topical antibiotic treatments and conjunctive bacterial infections .


Synthesis Analysis

The synthesis of this compound involves various synthetic methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .


Molecular Structure Analysis

The molecular structure of this compound is represented by the empirical formula C9H5ClFN . The molecular weight is 181.59 g/mol .


Chemical Reactions Analysis

This compound is a synthesis intermediate for Schiff bases, through nucleophilic aromatic substitution . These Schiff bases are used for metal-ion recognition sensors because their fluorescent emissions shift after chelating to a metal center .


Physical and Chemical Properties Analysis

This compound is a white to yellow crystal with a melting point of 79-81 °C .

Scientific Research Applications

1. Molecular Structures and Chemical Synthesis

  • 6-Chloro-8-fluoroquinoline has been a subject of study in molecular structure analysis and chemical synthesis. The synthesis process of 2-fluoroquinoline, achieved by treating chloro-compounds with potassium fluoride, provides insight into the molecular transformation and applications of fluoroquinoline derivatives (Hamer et al., 2010).
  • Another study on quinoline derivatives, including 6-chloro-7-fluoroquinoline, highlights their synthesis and potential applications in various fields, further elaborating on the chemical properties and reactivity of these compounds (Al-Masoudi, 2003).

2. Biological Evaluation and Antimicrobial Properties

  • Quinoline derivatives, such as this compound, have been studied for their antimicrobial properties. For instance, the synthesis and antibacterial evaluation of quinoline-based compounds show promising antimicrobial potency, underscoring the potential of fluoroquinolines in developing new antimicrobial agents (Desai et al., 2012).
  • Additionally, research on fluoroquinolones for antibacterial and anticancer applications demonstrates the versatility of these compounds. This includes studies on fluoroquinolone derivatives, which exhibit significant antibacterial activities and potential anticancer properties, suggesting a dual role in therapeutic applications (Al-Trawneh et al., 2010).

Safety and Hazards

6-Chloro-8-fluoroquinoline is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle it in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .

Biochemical Analysis

Biochemical Properties

6-Chloro-8-fluoroquinoline plays a pivotal role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound is known to interact with bacterial DNA-gyrase, an enzyme crucial for DNA replication and transcription. By inhibiting DNA-gyrase, this compound disrupts bacterial DNA synthesis, leading to its antibacterial properties . Additionally, it interacts with topoisomerase IV, another enzyme involved in DNA replication, further enhancing its antibacterial efficacy . These interactions highlight the compound’s potential as a potent antibacterial agent.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In bacterial cells, this compound inhibits DNA replication and transcription, leading to cell death. In mammalian cells, this compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . It can induce oxidative stress and apoptosis in certain cell types, highlighting its potential as an anticancer agent . The compound’s ability to modulate cellular processes underscores its significance in both antibacterial and anticancer research.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of DNA-gyrase and topoisomerase IV, inhibiting their enzymatic activities . This inhibition prevents the supercoiling and relaxation of DNA, essential for DNA replication and transcription. Additionally, this compound can induce changes in gene expression by modulating transcription factors and signaling pathways . These molecular mechanisms elucidate the compound’s multifaceted roles in biochemical and cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impacts on cellular function. The compound is relatively stable under normal storage conditions, with minimal degradation observed over extended periods . In vitro studies have shown that prolonged exposure to this compound can lead to sustained inhibition of bacterial growth and induction of apoptosis in cancer cells . These temporal effects highlight the compound’s potential for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits potent antibacterial activity with minimal toxicity . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications. These findings underscore the need for careful dosage considerations in preclinical and clinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its biotransformation. The compound undergoes hepatic metabolism, primarily through cytochrome P450 enzymes, leading to the formation of metabolites that are excreted via the renal route . These metabolic pathways influence the compound’s pharmacokinetics and bioavailability, impacting its therapeutic efficacy and safety profile.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to be actively transported across cell membranes by efflux pumps, influencing its intracellular concentration and distribution . Additionally, binding proteins in the plasma can modulate its bioavailability and tissue distribution, affecting its therapeutic outcomes.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with its target enzymes, DNA-gyrase, and topoisomerase IV . Post-translational modifications and targeting signals may further influence its localization to specific cellular compartments, impacting its efficacy and specificity in biochemical reactions.

Properties

IUPAC Name

6-chloro-8-fluoroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClFN/c10-7-4-6-2-1-3-12-9(6)8(11)5-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRDHJZRIMIKGRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CC(=C2N=C1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601311644
Record name 6-Chloro-8-fluoroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601311644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52200-53-0
Record name 6-Chloro-8-fluoroquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52200-53-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-8-fluoroquinoline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 52200-53-0
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Synthesis routes and methods

Procedure details

A solution of concentrated sulphuric acid (16 ml, 300 mmol) in water (12 ml) was treated with sodium 3-nitro-benzenesulfonate (commercially available, for example, from Aldrich) (11.3 g, 50 mmol) and glycerol (commercially available, for example, from Fisher and/or Aldrich) (12 ml, 160 mmol) to give a suspension. This was heated to 110° C. with stirring, and 4-chloro-2-fluoroaniline (commercially available, for example, from Aldrich) (5.6 ml, 50 mmol) was added. The reaction was heated to 140° C. and stirred overnight. The reaction mixture was cooled and then poured into water (400 ml) and basified to pH 11 with aqueous ammonium hydroxide (0.88 s.g., 60 ml). The brown precipitate that formed was collected by filtration and dried under suction. EtOAc was then added to the sinter funnel, dissolving most of the material to give a brown solution. This filtrate was concentrated in vacuo to give a brown solid (7.7 g). This was purified by chromatography on silica (2×100 g, eluting with 0-50% EtOAc-cyclohexane over 60 min). The relevant fractions were concentrated in vacuo to give the title compound as a yellow solid (6.5 g, 70%) LCMS RT=2.78 min, ES+ve m/z 182/184 [M+H]+.
Quantity
16 mL
Type
reactant
Reaction Step One
Name
sodium 3-nitro-benzenesulfonate
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0 (± 1) mol
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reactant
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Quantity
12 mL
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solvent
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0 (± 1) mol
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reactant
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60 mL
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reactant
Reaction Step Three
Name
Quantity
400 mL
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solvent
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0 (± 1) mol
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solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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